![molecular formula C16H14F6N4O2 B580119 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one CAS No. 1253056-01-7](/img/structure/B580119.png)
3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one
Vue d'ensemble
Description
3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a useful research compound. Its molecular formula is C16H14F6N4O2 and its molecular weight is 408.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocatalytic Production as a Chiral Intermediate of Sitagliptin :
- Research has demonstrated the production of this compound using microbial bioreduction, specifically by a novel isolate of Pseudomonas pseudoalcaligenes. This process yields the compound as a chiral intermediate for the anti-diabetic drug Sitagliptin with high enantioselectivity and efficiency (Wei Yanchan et al., 2016).
- Another study highlights the efficient enantioselective biocatalytic production of this compound using a newly isolated filamentous fungus. This process was optimized for high-temperature conditions, indicating the potential for thermostable biocatalysis in pharmaceutical synthesis (Jia Sun et al., 2016).
Inhibition of Dipeptidyl Peptidase IV (DPP-IV) for Type 2 Diabetes Treatment :
- A study focused on beta-amino amides incorporating this compound as potent inhibitors of DPP-IV, which is significant in the treatment of type 2 diabetes. The compound showed excellent oral bioavailability and efficacy in animal models (Dooseop Kim et al., 2005).
Pharmacokinetics and Pharmacodynamics in Healthy Subjects :
- Research investigating the pharmacokinetics and pharmacodynamics of Sitagliptin, which incorporates this compound, showed its potential as a selective inhibitor of DPP-IV. This research is crucial in understanding the compound's role in the effective treatment of type 2 diabetes (G. Herman et al., 2005).
Characterization of Metabolites of Sitagliptin :
- A study identified and characterized metabolites of Sitagliptin, involving this compound, after purification from dog urine. The research provides insights into the metabolism and disposition of drugs that contain this compound (David Q. Liu et al., 2007).
Propriétés
IUPAC Name |
3-hydroxy-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6,9,27H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBAVYYUZMCLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Q & A
Q1: What are the advantages of using biocatalysts, like the filamentous fungus and Pseudomonas pseudoalcaligenes isolate, for producing this chiral intermediate?
A1: Traditional chemical synthesis of chiral molecules often involves harsh reaction conditions, expensive catalysts, and can lead to racemic mixtures, requiring further separation steps. Employing biocatalysts, like the filamentous fungus [] and the Pseudomonas pseudoalcaligenes isolate [], offers several advantages:
- High Enantioselectivity: Both the filamentous fungus and the bacterial isolate demonstrated excellent enantioselectivity in producing the desired enantiomer of the Sitagliptin intermediate [, ]. This eliminates the need for costly and time-consuming chiral separation techniques.
- Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., ambient temperature, physiological pH), reducing energy consumption and minimizing the formation of unwanted byproducts [, ].
- Environmental Friendliness: Biocatalysts are biodegradable and derived from renewable resources, making the process inherently more sustainable compared to traditional chemical methods [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
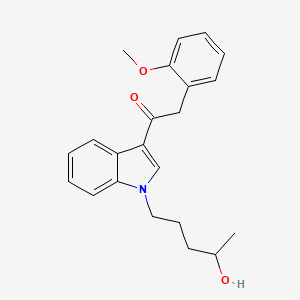
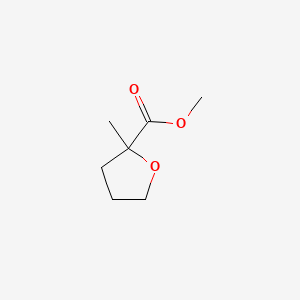
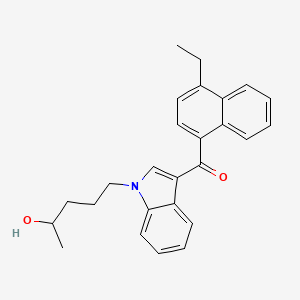

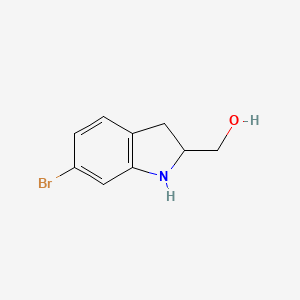
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)
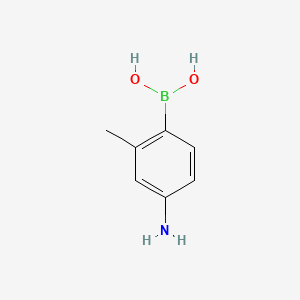


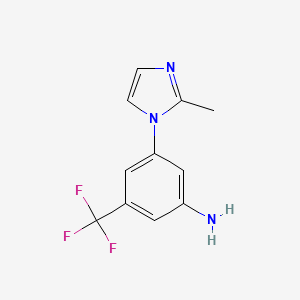

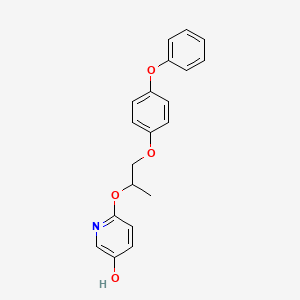
![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)